N-[2-bromo-5-(trifluoromethyl)phenyl]-4-methyl-3,5-dinitrobenzamide
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Overview
Description
N-[2-bromo-5-(trifluoromethyl)phenyl]-4-methyl-3,5-dinitrobenzamide is a complex organic compound characterized by the presence of bromine, trifluoromethyl, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-bromo-5-(trifluoromethyl)phenyl]-4-methyl-3,5-dinitrobenzamide typically involves multiple steps. One common method includes the nitration of a suitable aromatic precursor, followed by bromination and the introduction of the trifluoromethyl group. The final step involves the formation of the benzamide structure through an amide coupling reaction. Specific reaction conditions, such as the use of strong acids for nitration and the presence of catalysts for amide formation, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is essential for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-bromo-5-(trifluoromethyl)phenyl]-4-methyl-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
N-[2-bromo-5-(trifluoromethyl)phenyl]-4-methyl-3,5-dinitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which N-[2-bromo-5-(trifluoromethyl)phenyl]-4-methyl-3,5-dinitrobenzamide exerts its effects involves interactions with specific molecular targets. The presence of the trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The nitro groups may also play a role in redox reactions within biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-5-(trifluoromethyl)aniline
- 5-bromo-2-(trifluoromethyl)pyridine
- N-((3-(4-fluoro-3-(trifluoromethyl)phenyl)isoxazol-5-yl)methyl)(5-methyl-1H-indol-3-yl)methanamine hydrochloride
Uniqueness
N-[2-bromo-5-(trifluoromethyl)phenyl]-4-methyl-3,5-dinitrobenzamide is unique due to the combination of bromine, trifluoromethyl, and nitro groups within a single molecule. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[2-bromo-5-(trifluoromethyl)phenyl]-4-methyl-3,5-dinitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrF3N3O5/c1-7-12(21(24)25)4-8(5-13(7)22(26)27)14(23)20-11-6-9(15(17,18)19)2-3-10(11)16/h2-6H,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUCSIZRWWXJFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrF3N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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